molecular formula C18H20N4O2 B2390635 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole CAS No. 2319640-30-5

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole

カタログ番号: B2390635
CAS番号: 2319640-30-5
分子量: 324.384
InChIキー: PGBULYQDZAVWOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

科学的研究の応用

Antimicrobial Activity

Research on compounds with structural similarities has shown potent antimicrobial activity against various bacterial and fungal strains. For instance, Schiff base derivatives have demonstrated significant antibacterial and antifungal effects, indicating potential applications in developing new antimicrobial agents (Othman et al., 2019). Similarly, heterocyclic compounds containing 1,3-oxazepine derivatives exhibited notable antibacterial activity, suggesting the chemical framework has a basis for antimicrobial research (Mohammad et al., 2017).

Drug Development

The structural features of related compounds have been explored for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathology. For example, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for type-2 diabetes treatment, have been developed, indicating the potential utility of similar structures in metabolic disease research (Latli et al., 2017).

Molecular Docking and Drug-likeness Studies

Compounds with related structures have been subjected to molecular docking and drug-likeness studies, revealing insights into their interactions with biological targets and their potential as drug candidates. This includes the evaluation of antimicrobial activity and the prediction of drug-likeness properties, suggesting a framework for assessing new compounds for therapeutic applications (Pandya et al., 2019).

Anticancer Research

Some related compounds have shown anticancer activity, particularly against breast cancer cell lines. This highlights the potential of such chemical structures in the development of new anticancer therapies (Parveen et al., 2017).

特性

IUPAC Name

2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-10-17(20-12-19-13)23-11-14-6-8-22(9-7-14)18-21-15-4-2-3-5-16(15)24-18/h2-5,10,12,14H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBULYQDZAVWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。